Methyl 5-bromo-2-methylthiophene-3-carboxylate
CAS No.: 1259396-11-6
Cat. No.: VC0110495
Molecular Formula: C7H7BrO2S
Molecular Weight: 235.095
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1259396-11-6 |
---|---|
Molecular Formula | C7H7BrO2S |
Molecular Weight | 235.095 |
IUPAC Name | methyl 5-bromo-2-methylthiophene-3-carboxylate |
Standard InChI | InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3 |
Standard InChI Key | KOLUIHOYXGOSFO-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(S1)Br)C(=O)OC |
Introduction
Chemical Identity and Properties
Methyl 5-bromo-2-methylthiophene-3-carboxylate is a thiophene derivative characterized by its sulfur-containing heterocyclic structure with strategically positioned functional groups. The compound contains a bromine atom at the 5-position, a methyl group at the 2-position, and a methyl carboxylate group at the 3-position of the thiophene ring.
Basic Identification Data
The compound possesses a unique chemical identity that distinguishes it from similar thiophene derivatives. Its identification parameters are crucial for analytical purposes and database referencing.
Parameter | Value |
---|---|
CAS Number | 1259396-11-6 |
Molecular Formula | C₇H₇BrO₂S |
Molecular Weight | 235.095 g/mol |
IUPAC Name | Methyl 5-bromo-2-methylthiophene-3-carboxylate |
Standard InChI | InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3 |
Standard InChIKey | KOLUIHOYXGOSFO-UHFFFAOYSA-N |
SMILES Notation | CC1=C(C=C(S1)Br)C(=O)OC |
The compound's structure features a thiophene core, which is a five-membered aromatic heterocycle containing a sulfur atom. This core structure contributes significantly to the compound's chemical reactivity and physical properties.
Physical Properties
The physical properties of methyl 5-bromo-2-methylthiophene-3-carboxylate play a critical role in determining its behavior in various chemical processes and applications.
Property | Value |
---|---|
Physical State | Solid at room temperature |
Density | 1.6±0.1 g/cm³ |
Boiling Point | 253.0±35.0 °C at 760 mmHg |
Flash Point | 106.8±25.9 °C |
Partition Coefficient (LogP) | 3.06 |
Polar Surface Area (PSA) | 54.54 Ų |
Refractive Index | 1.569 |
Exact Mass | 233.935 |
Structural Characteristics
Electronic Properties
The electronic properties of methyl 5-bromo-2-methylthiophene-3-carboxylate are significantly influenced by the presence of the thiophene ring, which is electron-rich due to the presence of sulfur. The bromine at position-5 acts as an electron-withdrawing group through inductive effects, while also serving as a potential electron donor through resonance. The methyl carboxylate group at position-3 withdraws electrons through both inductive and resonance effects.
The strategic positioning of these functional groups creates a unique electronic distribution that contributes to the compound's reactivity patterns. The electron-withdrawing nature of the carboxylate group activates the thiophene ring for electrophilic substitution reactions at specific positions, while the bromine atom serves as a handle for various coupling reactions.
Conformational Analysis
The thiophene ring in methyl 5-bromo-2-methylthiophene-3-carboxylate is planar due to its aromatic character. The methyl group at the 2-position and the carboxylate group at the 3-position tend to remain in-plane with the thiophene ring to maximize orbital overlap and resonance stabilization. This planarity contributes to the compound's stability and influences its packing in the solid state.
The bromine atom at position-5 creates a region of electronegativity that can participate in intermolecular interactions, potentially affecting crystal packing and solubility properties. These structural features collectively contribute to the compound's utility in various synthetic applications.
Synthesis and Preparation Methods
Synthetic Routes
Multiple synthetic approaches can be employed to prepare methyl 5-bromo-2-methylthiophene-3-carboxylate, depending on the starting materials and desired scale. The most common synthetic routes involve selective bromination of the thiophene ring followed by esterification, or direct functionalization of pre-existing thiophene derivatives.
One established synthetic pathway begins with 2-methylthiophene-3-carboxylic acid, which undergoes selective bromination at the 5-position using a brominating agent such as N-bromosuccinimide (NBS). This is followed by esterification of the carboxylic acid group using methanol in the presence of an acid catalyst like sulfuric acid .
Alternatively, the compound can be prepared through direct functionalization of 5-bromo-2-methylthiophene via metallation (using reagents like n-butyllithium) at the 3-position, followed by carboxylation using carbon dioxide and subsequent esterification with methanol .
Reaction Conditions
The specific reaction conditions for synthesizing methyl 5-bromo-2-methylthiophene-3-carboxylate significantly impact yield and purity. A representative synthetic procedure from patent literature describes:
"A mixture of methyl 5-bromo-2-methylthiophene-3-carboxylate (35 g, 0.14 mmol), N-bromosuccinimide (66 g, 2.5 mmol), benzoyl peroxide (3.39 g, 0.014 mmol) in carbon tetrachloride (350 mL) was heated at reflux for 16 h. The reaction mixture was cooled to room temperature, filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography to afford the desired product."
For the esterification step, typical conditions involve treating the corresponding carboxylic acid with methanol in the presence of concentrated sulfuric acid as a catalyst, with reaction temperatures ranging from room temperature to reflux conditions depending on the reactivity of the starting materials.
Chemical Reactivity and Transformations
Halogen Reactivity
The bromine atom at the 5-position of methyl 5-bromo-2-methylthiophene-3-carboxylate represents a reactive site that can undergo various transformations. This bromine functionality serves as an excellent leaving group in metal-catalyzed coupling reactions, making the compound particularly valuable in synthetic organic chemistry.
Applications in Research and Industry
Synthetic Intermediates
Methyl 5-bromo-2-methylthiophene-3-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules due to its multiple reactive sites. The presence of the bromine atom makes it particularly useful in metal-catalyzed coupling reactions, allowing for the construction of elaborate molecular architectures.
In pharmaceutical research, this compound has been utilized as a key building block in the synthesis of biologically active molecules. Patent literature reveals its application in the development of potential KRAS G12C inhibitors, which are being investigated as anticancer agents .
Pharmaceutical Applications
The thiophene scaffold is known for its presence in various pharmaceutically active compounds. Methyl 5-bromo-2-methylthiophene-3-carboxylate and its derivatives have attracted attention in medicinal chemistry due to their potential biological activities.
Research has shown that thiophene derivatives, including those structurally related to methyl 5-bromo-2-methylthiophene-3-carboxylate, can exhibit antibacterial, antifungal, and anticancer properties. For example, a study on 5-bromothiophene-2-carboxylate derivatives demonstrated promising antibacterial activity against Salmonella Typhi .
Similar compounds have been investigated for their ability to inhibit various enzymes and receptors, making them potential candidates for drug development. The strategic functionalization of the thiophene scaffold through the reactive sites present in methyl 5-bromo-2-methylthiophene-3-carboxylate allows for the creation of diverse compound libraries for biological screening .
Material Science Applications
Beyond pharmaceutical applications, thiophene-based compounds like methyl 5-bromo-2-methylthiophene-3-carboxylate have found utility in materials science. Thiophene derivatives are known for their electronic properties and have been incorporated into organic semiconductors, photovoltaic materials, and light-emitting diodes (OLEDs).
The bromine functionality in methyl 5-bromo-2-methylthiophene-3-carboxylate provides a handle for polymerization or incorporation into larger molecular systems, making it a potential building block for advanced materials with tailored electronic properties.
Structure-Activity Relationships
Understanding the relationship between the structure of methyl 5-bromo-2-methylthiophene-3-carboxylate and its reactivity or biological activity is crucial for its rational application in various fields.
Positional Effects
The specific positioning of substituents on the thiophene ring significantly influences the compound's properties and reactivity. Research on related thiophene derivatives has demonstrated that the position of the bromine and methyl groups can drastically affect reactivity patterns, stability, and potential biological activities.
For instance, when comparing methyl 5-bromo-2-methylthiophene-3-carboxylate with its isomer methyl 3-bromo-5-methylthiophene-2-carboxylate, notable differences in reactivity and biological properties can be observed due to the altered electronic distribution and steric environment around the thiophene ring .
Functional Group Contributions
-
The bromine atom enhances lipophilicity, provides a site for coupling reactions, and can participate in halogen bonding.
-
The methyl group increases electron density in the thiophene ring through hyperconjugation and influences the orientation of the molecule in three-dimensional space.
-
The methyl carboxylate group introduces polarity, serves as a hydrogen bond acceptor, and provides a site for further functionalization.
These contributions collectively determine the compound's behavior in chemical reactions, its interactions with biological targets, and its potential applications in various fields.
Comparison with Structurally Related Compounds
To better understand the unique characteristics of methyl 5-bromo-2-methylthiophene-3-carboxylate, it is valuable to compare it with structurally related compounds. The following table presents a comparison of key properties and features:
This comparison highlights how subtle structural changes can significantly impact chemical properties and potential applications. The positional isomers exhibit different reactivity patterns due to the altered electronic distribution around the thiophene ring, while functional group variations (acid vs. ester vs. aldehyde) confer distinct chemical behaviors .
Research Developments and Future Perspectives
Recent research involving methyl 5-bromo-2-methylthiophene-3-carboxylate and related compounds has focused on expanding their applications in various fields. Current trends include:
-
Development of more efficient synthetic routes with improved regioselectivity and yield
-
Exploration of green chemistry approaches to synthesize these compounds under environmentally friendly conditions
-
Investigation of their potential biological activities, particularly as antibacterial and anticancer agents
-
Incorporation into novel materials with advanced electronic or optical properties
Future research directions may include computational studies to predict the reactivity and biological activity of these compounds, structure-based design of more potent derivatives for specific applications, and development of novel catalytic methodologies to facilitate their transformation into high-value products .
The versatility of methyl 5-bromo-2-methylthiophene-3-carboxylate as a synthetic building block ensures its continued relevance in organic chemistry and related fields. As new synthetic methodologies and analytical techniques emerge, our understanding of this compound and its potential applications will likely expand further.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume